molecular formula C20H25N5O B278408 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide

Cat. No.: B278408
M. Wt: 351.4 g/mol
InChI Key: PNHBBGKUWCFIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide is a complex organic compound characterized by its unique structure, which includes a benzotriazole core and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Diethylamino Phenyl Group: This step involves the substitution reaction where the diethylamino phenyl group is introduced to the benzotriazole core.

    Attachment of the Propanamide Group: The final step involves the acylation reaction to attach the propanamide group to the benzotriazole core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide involves its interaction with specific molecular targets. The diethylamino phenyl group can interact with various enzymes or receptors, modulating their activity. The benzotriazole core may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
  • **N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide

Uniqueness

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]propanamide

InChI

InChI=1S/C20H25N5O/c1-5-20(26)21-17-13-19-18(12-14(17)4)22-25(23-19)16-10-8-15(9-11-16)24(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,21,26)

InChI Key

PNHBBGKUWCFIKO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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